Tetra-O-acetyl Iopromide

Overview

Description

Tetra-O-acetyl Iopromide is a derivative of iopromide, a nonionic iodinated contrast agent widely used in medical imaging procedures such as computed tomography (CT) scans. This compound is known for its high solubility and low toxicity, making it a popular choice for enhancing the visibility of internal structures during imaging.

Mechanism of Action

Target of Action

Tetra-O-acetyl Iopromide is a derivative of Iopromide, which is a low osmolar, non-ionic X-ray contrast agent . The primary target of Iopromide is the blood vessels in the flow path of the contrast agent . It functions by opacifying these blood vessels, allowing for radiographic visualization of internal structures .

Mode of Action

The mode of action of this compound is likely similar to that of Iopromide. As a contrast agent, it interacts with its targets (blood vessels) by opacifying them . This opacification results in the enhancement of the contrast in radiographic images, allowing for better visualization of the internal structures until significant hemodilution occurs .

Biochemical Pathways

It’s known that the deacetylation of acetylated methyl glycoside, such as this compound, can be carried out by certain enzymes like cellulose acetate esterase . This process involves the rapid deacetylation at specific positions of the glycoside to generate various products .

Pharmacokinetics

Iopromide is known to be used for intravascular administration, indicating that it’s well-absorbed and distributed in the body . The impact of these properties on the bioavailability of this compound would need further investigation.

Result of Action

The primary result of this compound’s action is the enhancement of radiographic images. By opacifying blood vessels, it allows for better visualization of internal structures during various types of imaging tests . This can aid in the diagnosis and monitoring of various medical conditions.

Biochemical Analysis

Biochemical Properties

It is known that it is used in proteomics research , suggesting that it may interact with proteins and other biomolecules

Cellular Effects

Iodinated X-ray contrast media, a group that includes compounds similar to Tetra-O-acetyl Iopromide, have been found to have effects on various types of cells and cellular processes . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Temporal Effects in Laboratory Settings

Iodinated X-ray contrast media, a group that includes compounds similar to this compound, have been found to undergo transformation over time in complex physical, chemical, and biological processes . This suggests that this compound may also exhibit changes in its effects over time, including changes in stability, degradation, and long-term effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetra-O-acetyl Iopromide typically involves the acetylation of iopromideThe reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale iodination and acetylation reactions. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reagent concentrations. The final product is purified using techniques such as crystallization and chromatography to ensure its suitability for medical applications .

Chemical Reactions Analysis

Types of Reactions: Tetra-O-acetyl Iopromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove acetyl groups or to convert the iodinated aromatic ring to a less reactive form.

Substitution: The acetyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated quinones, while reduction can produce deacetylated derivatives .

Scientific Research Applications

Tetra-O-acetyl Iopromide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying iodinated aromatic systems.

Biology: Employed in studies of cellular uptake and metabolism of iodinated compounds.

Medicine: Utilized as a contrast agent in diagnostic imaging to enhance the visibility of blood vessels and organs.

Industry: Applied in the development of new imaging agents and in the quality control of existing products .

Comparison with Similar Compounds

Iopromide: The parent compound, widely used as a contrast agent in medical imaging.

Iohexol: Another nonionic iodinated contrast agent with similar applications.

Iodixanol: A nonionic dimeric contrast agent known for its low osmolality and high safety profile.

Uniqueness: Tetra-O-acetyl Iopromide is unique due to its acetylated structure, which enhances its solubility and reduces its toxicity compared to other iodinated contrast agents. This makes it particularly suitable for use in patients with compromised renal function or other conditions that require low-toxicity imaging agents .

Biological Activity

Tetra-O-acetyl Iopromide is a derivative of Iopromide, primarily recognized for its application as a non-ionic X-ray contrast agent in diagnostic imaging. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and research applications, supported by data tables and relevant case studies.

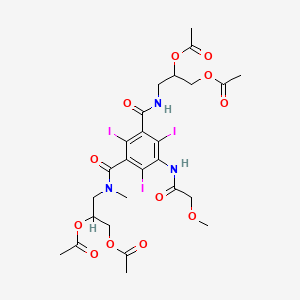

Chemical Structure and Properties

This compound is characterized by the presence of four acetyl groups attached to the iopromide backbone, enhancing its solubility and reducing toxicity compared to ionic contrast agents. The compound's high iodine content is crucial for its imaging capabilities.

The mechanism of action involves the interaction of this compound with biological molecules. This compound primarily acts by opacifying blood vessels during imaging procedures, allowing for enhanced visualization of internal structures. The deacetylation process, mediated by enzymes such as cellulose acetate esterase, plays a significant role in its metabolic pathway.

Pharmacokinetics

This compound exhibits pharmacokinetic properties similar to its parent compound, Iopromide. It is administered intravascularly, leading to rapid absorption and distribution within the body. The compound's non-ionic nature contributes to a favorable safety profile, minimizing adverse effects during clinical use .

Biological Activity

The biological activity of this compound can be summarized as follows:

- Contrast Agent : Primarily used in X-ray and computed tomography (CT) scans to enhance image quality.

- Low Toxicity : Compared to ionic contrast agents, it presents reduced toxicity, making it suitable for patients with varying health conditions.

- Cellular Interaction : Studies indicate low interaction potential with blood components and other pharmaceuticals.

Research Applications

This compound is utilized across various fields:

- Chemistry : Serves as a reagent in organic synthesis and a model compound for studying iodinated aromatic systems.

- Biology : Employed in studies examining cellular uptake and metabolism of iodinated compounds.

- Medicine : Investigated for its potential in improving diagnostic imaging techniques .

1. Diagnostic Imaging Efficacy

A study assessing the efficacy of this compound in enhancing CT imaging revealed significant improvements in the visibility of vascular structures. Patients receiving this contrast agent exhibited clearer images compared to those administered traditional ionic agents.

2. Safety Profile Analysis

Research comparing the safety profiles of various contrast agents found that this compound resulted in fewer adverse reactions among patients, particularly those with pre-existing renal conditions. This highlights its potential as a safer alternative in clinical settings .

Comparison with Similar Compounds

| Compound | Type | Toxicity Level | Primary Use |

|---|---|---|---|

| This compound | Non-ionic Contrast Agent | Low | Diagnostic Imaging |

| Iopromide | Non-ionic Contrast Agent | Moderate | Diagnostic Imaging |

| Iohexol | Non-ionic Contrast Agent | Moderate | Diagnostic Imaging |

| Iopamidol | Non-ionic Contrast Agent | Moderate | Diagnostic Imaging |

Properties

IUPAC Name |

[2-acetyloxy-3-[[3-[2,3-diacetyloxypropyl(methyl)carbamoyl]-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]benzoyl]amino]propyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32I3N3O12/c1-12(33)41-9-16(43-14(3)35)7-30-25(38)19-21(27)20(23(29)24(22(19)28)31-18(37)11-40-6)26(39)32(5)8-17(44-15(4)36)10-42-13(2)34/h16-17H,7-11H2,1-6H3,(H,30,38)(H,31,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZHCBDXXCGMJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)COC)I)C(=O)N(C)CC(COC(=O)C)OC(=O)C)I)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32I3N3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60728854 | |

| Record name | 3-{[3-{[2,3-Bis(acetyloxy)propyl]carbamoyl}-2,4,6-triiodo-5-(2-methoxyacetamido)benzoyl](methyl)amino}propane-1,2-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

959.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246820-70-1 | |

| Record name | 3-{[3-{[2,3-Bis(acetyloxy)propyl]carbamoyl}-2,4,6-triiodo-5-(2-methoxyacetamido)benzoyl](methyl)amino}propane-1,2-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.